3-Iodo-4'-isopropylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4’-isopropylbenzophenone: is an organic compound with the molecular formula C16H15IO and a molecular weight of 350.19 g/mol . It is known for its diverse range of applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an iodine atom at the 3-position and an isopropyl group at the 4’-position of the benzophenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4’-isopropylbenzophenone typically involves the iodination of 4’-isopropylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the benzophenone ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process .
Industrial Production Methods
In industrial settings, the production of 3-Iodo-4’-isopropylbenzophenone may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4’-isopropylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Iodo-4’-isopropylbenzophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4’-isopropylbenzophenone involves its interaction with molecular targets and pathways within biological systems. The iodine atom and the benzophenone structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-2-propynyl butyl carbamate: Another iodinated compound with biocidal properties.
4’-Isopropylbenzophenone: A precursor in the synthesis of 3-Iodo-4’-isopropylbenzophenone.
Uniqueness
3-Iodo-4’-isopropylbenzophenone is unique due to the presence of both an iodine atom and an isopropyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-iodophenyl)-(4-propan-2-ylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO/c1-11(2)12-6-8-13(9-7-12)16(18)14-4-3-5-15(17)10-14/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKMIQZYTAYRMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.